Mechanistic Selectivity: Amprolium Ki vs. Host and Parasite Thiamine Transporters
Amprolium's therapeutic index is founded on a significantly higher affinity for the parasite's thiamine transporter compared to the host's. In an in vitro study using isolated second-generation schizonts of Eimeria tenella and host intestinal cells, the inhibitory constant (Ki) for Amprolium was measured. The drug showed a 42.5-fold greater affinity for the parasite's thiamine uptake system [1]. This quantifies the basis for its selective action against coccidia with a reduced risk of inducing thiamine deficiency in the host animal under recommended dosages.
| Evidence Dimension | Inhibitory Constant (Ki) for Thiamine Transporter |
|---|---|
| Target Compound Data | Parasite (E. tenella) Ki = 7.6 µM |
| Comparator Or Baseline | Host Intestinal Cell Ki = 323 µM |
| Quantified Difference | 42.5-fold lower Ki (higher affinity) for the parasite transporter |
| Conditions | In vitro study on isolated second-generation schizonts of Eimeria tenella and host intestinal cells [1]. |
Why This Matters
This provides the fundamental, quantifiable proof of Amprolium's selective toxicity, a critical parameter for evaluating safety and efficacy margins when selecting a coccidiostat for large-scale use.
- [1] James, S. (1980). Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium. Parasitology, 80(2), 313-322. doi:10.1017/s0031182000000779 View Source
